2-(4-Fluorophenyl)-2-propanol
Overview
Description
The compound "2-(4-Fluorophenyl)-2-propanol" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into the properties and synthesis of "2-(4-Fluorophenyl)-2-propanol".
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of a chromanol analogue with a fluorophenyl group was achieved by tethering a methyl group to a phenolic aromatic ring, which resulted in high affinity for the NMDA receptor . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization, highlighting a method that could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-propanol" . Additionally, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone , suggesting a possible route for introducing fluorine into the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(4-Fluorophenyl)-2-propanol" has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenyl group was elucidated, revealing dihedral angles between the triazole ring and two benzene rings, which could be relevant when considering the spatial arrangement of "2-(4-Fluorophenyl)-2-propanol" . The importance of intermolecular hydrogen bonding in stabilizing the structure was also noted .
Chemical Reactions Analysis
The reactivity of fluorophenyl groups has been studied, particularly in the context of cyclization reactions. A rhodium-catalyzed cyclization of 3-(2-fluorophenyl)propanols to chromans was described, which could be relevant to understanding the reactivity of the hydroxyl group in "2-(4-Fluorophenyl)-2-propanol" . Additionally, the formation of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involved reactions with benzaldehydes, indicating the potential for "2-(4-Fluorophenyl)-2-propanol" to participate in similar condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds have been a subject of interest due to their unique characteristics. For instance, the mesogenic properties of fluoro-substituted compounds were investigated, providing insights into their birefringence and dielectric anisotropy . The specific rotation of 2-fluoro-2-phenyl propanoic acid was determined, which could be indicative of the chiroptical properties that "2-(4-Fluorophenyl)-2-propanol" might exhibit .
Scientific Research Applications
Synthesis of 2-amino-4-arylpyrimidine derivatives
- Application Summary: 2-(4-Fluorophenyl)ethylamine can be used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .
Preparation of ortho-metalated primary phenethylamines
- Application Summary: 2-(4-Fluorophenyl)ethylamine can be used in the preparation of ortho-metalated primary phenethylamines, leading to complexes containing six-membered palladacycles .
Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives, which can be synthesized from 2-(4-Fluorophenyl)ethylamine, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antibacterial Activity of Schiff Base Complexes
- Application Summary: 2-(4-Fluorophenyl)ethylamine can be used to synthesize Schiff base ligands, which can then form complexes with various metals. These complexes have been investigated for their antibacterial activity .
- Results or Outcomes: The results would depend on the specific bacteria being targeted, but some Schiff base complexes have shown promising antibacterial activity .
Antiviral Activity of Indole Derivatives
- Application Summary: Indole derivatives, which can be synthesized from 2-(4-Fluorophenyl)ethylamine, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antibacterial Activity of Schiff Base Complexes
- Application Summary: 2-(4-Fluorophenyl)ethylamine can be used to synthesize Schiff base ligands, which can then form complexes with various metals. These complexes have been investigated for their antibacterial activity .
- Results or Outcomes: The results would depend on the specific bacteria being targeted, but some Schiff base complexes have shown promising antibacterial activity .
Safety And Hazards
Future Directions
The future directions for research on “2-(4-Fluorophenyl)-2-propanol” and similar compounds could involve exploring their potential biological activities and therapeutic applications . Additionally, further studies could investigate the effects of fluorination on the conformational landscape and reactivity of these molecules .
properties
IUPAC Name |
2-(4-fluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURXIISLVHJNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348482 | |
Record name | 2-(4-Fluorophenyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-propanol | |
CAS RN |
402-41-5 | |
Record name | 2-(4-Fluorophenyl)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 402-41-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.